molecular formula C10H11NO6 B14216364 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one CAS No. 524696-51-3

1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one

Cat. No.: B14216364
CAS No.: 524696-51-3
M. Wt: 241.20 g/mol
InChI Key: AVLVYCQIVULSGC-UHFFFAOYSA-N
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Description

1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.197 g/mol . This compound is characterized by the presence of three hydroxyl groups and a nitrophenyl group attached to a butanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one can be synthesized through an aldol reaction between 1,3-dihydroxyacetone and 4-nitrobenzaldehyde . The reaction typically requires a catalyst, such as an amino acid, and is carried out in an organic solvent like ethanol or tetrahydrofuran to ensure the solubility of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of 1,3,4-trihydroxy-4-(4-aminophenyl)butan-2-one.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Similar structure but lacks the additional hydroxyl groups.

    1,3-Dihydroxyacetone: A precursor in the synthesis of 1,3,4-Trihydroxy-4-(4-nitrophenyl)butan-2-one.

    4-Nitrobenzaldehyde: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of three hydroxyl groups and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

524696-51-3

Molecular Formula

C10H11NO6

Molecular Weight

241.20 g/mol

IUPAC Name

1,3,4-trihydroxy-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H11NO6/c12-5-8(13)10(15)9(14)6-1-3-7(4-2-6)11(16)17/h1-4,9-10,12,14-15H,5H2

InChI Key

AVLVYCQIVULSGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

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